molecular formula C18H22N4O2 B11000878 (1S,5R)-3-{[1-(propan-2-yl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

(1S,5R)-3-{[1-(propan-2-yl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B11000878
M. Wt: 326.4 g/mol
InChI Key: FAGSONPDNKZRDN-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5R)-3-[(1-ISOPROPYL-1H-PYRAZOL-4-YL)CARBONYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound with a unique structure that includes a pyrazole ring and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core

Preparation Methods

The synthesis of (1S,5R)-3-[(1-ISOPROPYL-1H-PYRAZOL-4-YL)CARBONYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring followed by the construction of the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired stereochemistry and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(1S,5R)-3-[(1-ISOPROPYL-1H-PYRAZOL-4-YL)CARBONYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular components .

Comparison with Similar Compounds

Similar compounds include other pyrazole-containing molecules and hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin derivatives. Compared to these compounds, (1S,5R)-3-[(1-ISOPROPYL-1H-PYRAZOL-4-YL)CARBONYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is unique due to its specific stereochemistry and the presence of both the pyrazole and diazocin moieties.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

(1S,9R)-11-(1-propan-2-ylpyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C18H22N4O2/c1-12(2)22-11-15(7-19-22)18(24)20-8-13-6-14(10-20)16-4-3-5-17(23)21(16)9-13/h3-5,7,11-14H,6,8-10H2,1-2H3/t13-,14+/m1/s1

InChI Key

FAGSONPDNKZRDN-KGLIPLIRSA-N

Isomeric SMILES

CC(C)N1C=C(C=N1)C(=O)N2C[C@H]3C[C@@H](C2)C4=CC=CC(=O)N4C3

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3

Origin of Product

United States

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